butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a butyl ester group, and a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of dichlorophenyl-substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
Its quinoline core is a common motif in many biologically active molecules, and the presence of the dichlorophenyl group may enhance its activity against certain biological targets .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide
Uniqueness
What sets butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H27Cl2NO3 |
---|---|
Molecular Weight |
436.4g/mol |
IUPAC Name |
butyl 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27Cl2NO3/c1-5-6-10-29-22(28)18-13(2)26-16-11-23(3,4)12-17(27)20(16)19(18)14-8-7-9-15(24)21(14)25/h7-9,19,26H,5-6,10-12H2,1-4H3 |
InChI Key |
AESGGEWVVJMBOS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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